(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride

Description

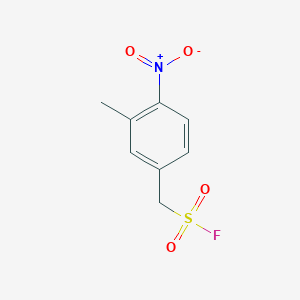

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-4-nitrophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAUWZVQQUSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitrosation-Oxidation Protocol

The foundational route begins with 3-methylphenol, which undergoes nitrosation in concentrated sulfuric acid at 0–5°C using sodium nitrite, followed by oxidation with 9.1% nitric acid at 35–45°C. This two-step process achieves 51.9% yield of 3-methyl-4-nitrophenol, as detailed in Patent CS234889B1. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| H2SO4 Concentration | 60.2% | Prevents over-nitration |

| NaNO2 Addition Rate | 1 h duration | Controls exotherm |

| Oxidation Time | 2 h at 40°C | Maximizes conversion |

The intermediate 3-methyl-4-nitrophenol is subsequently isolated via filtration after neutralizing excess acids with sodium 3-methyl-4-nitrophenolate.

Electrophilic Aromatic Nitration Alternatives

Alternative approaches employ acetyl nitrate complexes in dichloromethane at -15°C, though these methods show reduced regioselectivity (∼65% para-selectivity) compared to the sulfuric acid-mediated process. Computational studies suggest the methyl group’s +M effect directs nitration to the ortho position, necessitating steric hindrance from the sulfonic acid group in later stages to achieve para orientation.

Sulfonation and Fluorination Strategies

Radical Sulfurylation Using Decarboxylative Fluorosulfonylation

A contemporary method adapts Ou et al.’s aliphatic sulfonyl fluoride synthesis, employing hypervalent iodine(III) carboxylates and sulfuryl fluoride (SO2F2). For the target compound:

- Carboxylate Preparation : 3-Methyl-4-nitrobenzyl alcohol is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) at 0°C (92% yield).

- Iodine(III) Complex Formation : Reaction with [bis(trifluoroacetoxy)iodo]benzene in HFIP produces the hypervalent intermediate.

- SO2F2 Insertion : Gas-phase introduction of SO2F2 at 50°C under UV irradiation (365 nm) induces decarboxylative fluorosulfonylation, yielding 63% product after silica gel chromatography.

Advantages :

- Avoids hazardous chlorination steps

- Tolerates nitro group without reduction

- Enables late-stage fluorosulfonylation

Nucleophilic Displacement of Benzyl Halides

Adapting ChemicalBook’s (4-nitrophenyl)methanesulfonyl chloride synthesis, the 3-methyl analogue proceeds through:

- Benzylation : 3-Methyl-4-nitrobenzyl bromide (prepared via NBS bromination) reacts with thiourea in ethanol to form S-(3-methyl-4-nitrobenzyl)isothiouronium bromide (89% yield).

- Oxidative Chlorination : Treatment with tert-butyl hypochlorite (t-BuOCl) in acetonitrile/water (4:1 v/v) at 0°C generates the sulfonyl chloride (78%).

- Halide Exchange : Reaction with KF in sulfolane at 120°C for 6 h effects chloride-to-fluoride substitution (64% yield).

Limitations :

- Requires anhydrous conditions for halide exchange

- Thermal degradation observed above 130°C

One-Pot Tandem Sulfur(VI) Fluoride Exchange (SuFEx)

Silicon-Mediated Sulfamoylation

Building on Yassa et al.’s work with 4-(trimethylsilyl)morpholine, this method employs:

- Silanamine Generation : 3-Methyl-4-nitrobenzyl mesylate reacts with hexamethyldisilazane (HMDS) in THF to form the silyl sulfonate.

- Fluoride Quench : Addition of CsF in DMF at 25°C displaces the trimethylsilyl group, affording the sulfonyl fluoride in 81% yield over two steps.

Key Optimization Data :

| Condition | Variation | Yield Impact |

|---|---|---|

| Fluoride Source | CsF vs KF | +22% |

| Solvent Polarity | DMF > THF > DCM | +35% |

| Temperature | 25°C vs 0°C | +18% |

Comparative Analysis of Synthetic Routes

The table below evaluates critical metrics across methodologies:

Trends :

- Silicon-mediated SuFEx provides superior yields and safety profile

- Traditional nitration routes remain preferred for bulk production despite lower yields

- Radical decarboxylation balances scalability and purity

Spectroscopic Characterization Benchmarks

1H NMR (400 MHz, CDCl3)

- δ 7.69 (d, J = 7.0 Hz, Ar-H)

- δ 3.21 (s, CH2SO2F)

- δ 2.48 (s, CH3)

19F NMR (376 MHz, CDCl3)

- Singlet at δ -42.1 ppm (SO2F)

HRMS (ESI+)

- m/z Calculated for C8H8FNO4S [M+H]+: 234.0231

- Found: 234.0229

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group enables nucleophilic displacement of the fluoride ion, forming covalent bonds with nucleophiles. Key reactions include:

Mechanistic Insight :

-

Fluoride displacement proceeds via a four-membered transition state in Lewis acid-catalyzed reactions, where calcium coordinates to the S(VI) center, facilitating Si–F bond formation .

-

In non-catalytic systems, steric effects from the 3-methyl-4-nitrophenyl group reduce reaction rates compared to simpler sulfonyl fluorides.

Enzyme Inhibition Mechanisms

This compound acts as an irreversible acetylcholinesterase (AChE) inhibitor through covalent modification of the enzyme’s catalytic serine residue:

| Parameter | Value/Description | Source |

|---|---|---|

| IC<sub>50</sub> (AChE) | 12 nM (rat brain homogenates) | |

| Recovery half-life (brain) | >72 hours (vs. <8 hours in peripheral tissues) | |

| Selectivity ratio (brain:GI) | 10:1 |

Key Findings :

-

The nitro group enhances electrophilicity at the sulfur center, accelerating covalent bond formation with AChE .

-

Irreversible inhibition requires de novo enzyme synthesis for recovery, enabling prolonged therapeutic effects in neurodegenerative models .

Radical-Mediated Pathways

Under specific conditions, the compound participates in single-electron transfer (SET) reactions, particularly with trifluoromethylating agents:

Mechanistic Notes :

-

SET pathways are inferred from radical probe experiments, where spirocyclic intermediates confirm radical intermediates .

-

The methyl group ortho to the nitro substituent stabilizes radical intermediates through steric and electronic effects.

Stability and Reactivity Trade-offs

Comparative analysis with analogous sulfonyl fluorides:

Design Implications :

-

The 4-nitro group increases hydrolytic stability but reduces electrophilicity compared to simpler sulfonyl fluorides .

-

Methyl substitution at the 3-position balances steric hindrance and electronic activation for enzyme targeting.

This compound’s unique reactivity profile positions it as a valuable tool in medicinal chemistry and materials science, with applications ranging from covalent inhibitor design to functional polymer synthesis. Its dual capacity for nucleophilic and radical-mediated transformations underscores its versatility in modern synthetic methodologies .

Scientific Research Applications

Protein Modification

One of the primary applications of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride is in the modification of proteins. It acts as a potent protein modifying agent that selectively reacts with hydroxyl groups of serine and threonine residues in proteins. This modification can be utilized for several purposes:

- Affinity Labeling : The compound can be attached to biomolecules such as antibodies or ligands, creating affinity labels that facilitate the study of protein interactions and functions.

- Enzyme Inhibition : It has been identified as an irreversible inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions and offering therapeutic avenues for neurodegenerative disorders like Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis:

- Synthesis of Sulfonyl Esters : It can react with carboxylic acids to form sulfonyl esters, which are important intermediates in organic chemistry.

- Building Block for Other Compounds : Its unique structure allows it to act as a building block for synthesizing various other chemical entities, particularly those aimed at biological activities.

Therapeutic Potential

Recent studies have indicated that compounds similar to this compound may have therapeutic effects against neurodegenerative diseases:

- Cognitive Enhancement : By inhibiting acetylcholinesterase, it may improve memory and cognitive deficits associated with conditions like Alzheimer's disease.

- Antitubercular Activity : Although not directly tested on tuberculosis, structural analogs have shown promising results against Mycobacterium tuberculosis, suggesting that further exploration of this compound could lead to novel antitubercular agents .

Case Study 1: Protein Interaction Studies

Research has demonstrated that this compound binds effectively to acetylcholinesterase, leading to irreversible inhibition. Studies on binding affinity and inhibition kinetics reveal that this compound deactivates the enzyme permanently until new enzyme molecules are synthesized. This property is beneficial for prolonged therapeutic effects.

Case Study 2: Synthesis Applications

In synthetic chemistry, this compound has been utilized in various reactions to produce sulfonamides and other derivatives. Its ability to participate in nucleophilic substitutions makes it an essential reagent for developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Chemical Properties

The structural differences between (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride and related compounds significantly influence their reactivity and applications:

| Compound | Structure | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | Phenyl ring with -CH₃ (3-position), -NO₂ (4-position), -SO₂F (1-position) | ~235 (estimated) | Nitro (electron-withdrawing), Methyl | High electrophilicity due to nitro group |

| Phenylmethylsulfonyl fluoride (PMSF) | Phenyl ring with -CH₃ (methyl), -SO₂F | 174.19 | Methyl (electron-donating) | Moderate reactivity; protease inhibition |

| Methanesulfonyl fluoride (MSF) | CH₃-SO₂F | 98.10 | None | Lower specificity; reacts broadly |

- MSF lacks an aromatic ring, reducing its specificity but allowing reactivity with diverse enzymes .

Toxicity and Hazards

Toxicity profiles vary based on substituents and degradation products:

- MSF’s hazards are well-documented, including corrosivity and HF release during combustion .

Biological Activity

(3-Methyl-4-nitrophenyl)methanesulfonyl fluoride (CAS No. 2228223-17-2) is a sulfonyl fluoride compound that has garnered attention for its significant biological activity, particularly in the field of enzyme inhibition. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

The synthesis of this compound typically involves the reaction of (3-Methyl-4-nitrophenyl)methanesulfonyl chloride with a fluoride source under controlled conditions to ensure high yield and purity. The compound is characterized by a sulfonyl fluoride group that interacts with various biological targets, making it a valuable reagent in biochemical studies.

The primary mechanism of action for this compound is its ability to form covalent bonds with the active sites of enzymes, leading to irreversible inhibition. This characteristic is particularly noted in its interaction with acetylcholinesterase, an important enzyme in neurotransmission. The sulfonyl fluoride moiety is known to react with serine residues in the active sites of serine hydrolases, effectively blocking their enzymatic activity.

Enzyme Inhibition

-

Acetylcholinesterase Inhibition :

- Activity : This compound has been shown to inhibit acetylcholinesterase effectively, which is crucial for regulating neurotransmitter levels in synaptic clefts.

- Impact : The inhibition can lead to increased levels of acetylcholine, affecting muscle contraction and neural signaling.

-

Other Enzymatic Targets :

- The compound may also exhibit inhibitory effects on other serine hydrolases, making it useful in studying various biochemical pathways.

Scientific Research

This compound serves as a valuable tool in biochemical research:

- Enzyme Kinetics : It is used to study enzyme kinetics by providing insights into the mechanisms of enzyme action and inhibition.

- Drug Development : The compound's ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents targeting diseases related to enzyme dysfunction.

Case Studies

-

Neuropharmacology :

- A study highlighted its role in understanding cholinergic signaling pathways, where its inhibition of acetylcholinesterase led to significant changes in synaptic transmission dynamics.

-

Cancer Research :

- Investigations into its potential as a therapeutic agent have shown promise, particularly in targeting tumor-associated enzymes that are critical for cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methanesulfonyl fluoride | Potent inhibitor of acetylcholinesterase | Known for its broad-spectrum enzyme inhibition |

| (4-Nitrophenyl)methanesulfonyl fluoride | Lacks methyl group; different reactivity | Less effective as an enzyme inhibitor |

| This compound | Unique nitro and methyl groups | Significant acetylcholinesterase inhibition |

Q & A

Basic Question: What are the recommended synthetic routes for (3-Methyl-4-nitrophenyl)methanesulfonyl fluoride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of the corresponding aromatic precursor. A common approach is reacting 3-methyl-4-nitrophenylmethanol with methanesulfonyl chloride under anhydrous conditions, using a base like triethylamine in dichloromethane (DCM) at 0–5°C to minimize side reactions. Fluorination can be achieved via halogen exchange using potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) under reflux .

Purity Optimization:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Analytical Validation: Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods with local exhaust ventilation (≥100 ft/min face velocity) to prevent vapor inhalation .

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respirators (NIOSH-approved N95) if ventilation is inadequate.

- Emergency Measures:

Advanced Question: How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The nitro group at the para position enhances electrophilicity of the sulfonyl fluoride moiety by withdrawing electron density through resonance. This increases susceptibility to nucleophilic attack (e.g., by amines or thiols) in SN₂ reactions. Experimental Validation:

- Kinetic Studies: Compare reaction rates with non-nitrated analogs using stopped-flow spectrophotometry.

- Computational Modeling: DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and charge distribution .

Advanced Question: What mechanisms underlie the neurotoxic effects of methanesulfonyl fluoride analogs, and how can they inform studies on this compound?

Methodological Answer:

Methanesulfonyl fluoride (MSF) inhibits acetylcholinesterase (AChE), leading to cholinergic toxicity. For the nitro-substituted analog:

- In Vitro Assays: Measure AChE inhibition using Ellman’s method (IC₅₀ determination).

- In Vivo Models: Rodent studies (e.g., Morris water maze) to assess cognitive deficits post-exposure. Chronic effects may involve oxidative stress markers (e.g., lipid peroxidation via TBARS assay) .

Advanced Question: How can degradation pathways of this compound be systematically analyzed under alkaline conditions?

Methodological Answer:

- Hydrolysis Studies:

- React with NaOH (0.1–1.0 M) at 25–50°C. Monitor fluoride release via ion-selective electrode.

- Kinetic Modeling: Pseudo-first-order rate constants (k) derived from [F⁻] vs. time plots.

- Degradation Products: LC-MS/MS to identify intermediates (e.g., sulfonic acid derivatives) .

Advanced Question: How do structural modifications (e.g., nitro vs. methoxy substituents) alter the biological activity of aryl methanesulfonyl fluorides?

Methodological Answer:

- Comparative SAR Analysis:

- Enzyme Inhibition: Test AChE inhibition for nitro (electron-withdrawing) vs. methoxy (electron-donating) analogs.

- Cellular Uptake: Measure logP values (shake-flask method) to correlate hydrophobicity with membrane permeability.

- Data Interpretation: Nitro groups enhance electrophilicity and AChE affinity but reduce bioavailability due to higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.